cis-2-Boc-cyclopropane-1-carboxylic acid
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Overview
Description
Cis-2-t-butoxycarbonylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H15NO4. It is known for its unique structure, which includes a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-t-butoxycarbonylcyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the Boc protecting group. One common method involves the reaction of a cyclopropane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of cis-2-t-butoxycarbonylcyclopropanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cis-2-t-butoxycarbonylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Cis-2-t-butoxycarbonylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cis-2-t-butoxycarbonylcyclopropanecarboxylic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid
- Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid
- Cis-2-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid
Uniqueness
Cis-2-t-butoxycarbonylcyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
IQIADELBDBDDAW-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)O |
Origin of Product |
United States |
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